molecular formula C14H12O3 B1583106 2-Phenoxyphenylacetic acid CAS No. 25563-02-4

2-Phenoxyphenylacetic acid

Cat. No. B1583106
CAS RN: 25563-02-4
M. Wt: 228.24 g/mol
InChI Key: CWWCQGGNKDBSNT-UHFFFAOYSA-N
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Description

2-Phenoxyphenylacetic Acid, also known by its CAS Number 25563-02-4, is an organic compound with a molecular weight of 228.25 . It has a white to tan solid physical form .


Molecular Structure Analysis

The molecular formula of 2-Phenoxyphenylacetic acid is C14H12O3 . The IUPAC name is (2-phenoxyphenyl)acetic acid .


Physical And Chemical Properties Analysis

2-Phenoxyphenylacetic acid has a molecular weight of 228.24 . It is a solid at room temperature and should be stored at 4°C . The predicted melting point is 89-91°C, and the predicted boiling point is 370.23°C at 760 mmHg . The predicted density is 1.22 g/cm3, and the predicted refractive index is n20D 1.60 .

Scientific Research Applications

Biosynthesis and Metabolism in Plants

2-Phenoxyphenylacetic acid, related to hydroxyphenylacetic acids, is involved in the biosynthesis and metabolism in higher plants. Kindl (1969) found that 2-hydroxyphenylacetic acid, a close relative, is produced in plants through the shikimic acid pathway. This process is crucial for the formation of various natural products in plants, which could be related to 2-phenoxyphenylacetic acid's roles in plants (Kindl, 1969).

Pharmaceutical Development

Walsh et al. (1995) and Randad et al. (1991) discussed the potential pharmaceutical applications of compounds derived from α-phenoxyphenylacetic acid. They found that these compounds can act as dual antagonists of endothelin and angiotensin II receptors, showing potential for the development of drugs for cardiovascular diseases (Walsh et al., 1995), (Randad et al., 1991).

Environmental Applications

Benítez et al. (2001) explored the decomposition of hydroxyphenylacetic acid, a compound structurally similar to 2-phenoxyphenylacetic acid, in wastewater treatment. This research suggests potential environmental applications of 2-phenoxyphenylacetic acid in the degradation of pollutants (Benítez et al., 2001).

Antioxidant Properties

Studies by Pagoni and Siquet et al. have shown that derivatives of hydroxyphenylacetic acid possess antioxidant properties. These findings indicate that 2-phenoxyphenylacetic acid could also exhibit similar antioxidant capabilities, useful in various fields like food preservation and pharmaceuticals (Pagoni, 2018), (Siquet et al., 2006).

Enzymatic and Biological Studies

Kolaříková et al. (2022) and Li et al. (2019) have focused on the biosynthesis and enzymatic aspects of phenolic acids, providing insight into how 2-phenoxyphenylacetic acid might interact in biological systems and its potential for bioengineering applications (Kolaříková et al., 2022), (Li et al., 2019).

Safety And Hazards

For safety information and potential hazards, it’s best to refer to the Material Safety Data Sheet (MSDS) for 2-Phenoxyphenylacetic acid .

properties

IUPAC Name

2-(2-phenoxyphenyl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12O3/c15-14(16)10-11-6-4-5-9-13(11)17-12-7-2-1-3-8-12/h1-9H,10H2,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWWCQGGNKDBSNT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OC2=CC=CC=C2CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20180257
Record name 2-Phenoxyphenylacetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20180257
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

228.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Phenoxyphenylacetic acid

CAS RN

25563-02-4
Record name 2-Phenoxyphenylacetic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025563024
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Phenoxyphenylacetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20180257
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 25563-02-4
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
18
Citations
JD Loudon, LA Summers - Journal of the Chemical Society (Resumed), 1957 - pubs.rsc.org
… *CO,H) and hence by oxidation into 5-nitro-2-phenoxyphenylacetic acid (IV; R = CH,*CO,H). … Similarly 2-phenoxyphenylacetic acid, which was prepared from the nitro-compound (IV; R …
Number of citations: 5 pubs.rsc.org
TW Harris, HE Smith, PL Mobley… - Journal of Medicinal …, 1982 - ACS Publications
… 5-Chloro-2-phenoxyphenylacetic Acid (5a). A mixture of 5-chloro-2-phenoxyacetophenone (7a;5.00 g, 20.4 mmol), morpholine (2.82 g, 32.4 mmol), and sulfur (1.0 g, 0.031 g-atom) was …
Number of citations: 49 pubs.acs.org
JV Duncia, JB Santella III, AT Chiu, PC Wong… - Bioorganic & Medicinal …, 1995 - Elsevier
Most angiotensin II antagonists in the literature contain the biphenyltetrazole moiety. We now wish to report a new, more rigidized biphenyl replacement, namely the dibenzobicyclo[2.2.2…
Number of citations: 4 www.sciencedirect.com
DC Atkinson, KE Godfrey, BJ Jordan… - Journal of Pharmacy …, 1974 - academic.oup.com
… The parent compound, 2-phenoxyphenylacetic acid, was inactive in this test at doses up to 75 mg kg-l. From a large number of compounds in this series, 2-(2,4-dichlorophenoxy) …
Number of citations: 19 academic.oup.com
A Bordessa, M Keita, X Maréchal, L Formicola… - European Journal of …, 2013 - Elsevier
… Deprotection of 17b in DCM/TFA gave the trifluoroacetic salt of the amine (491 mg, 0.76 mmol, 1.0 eq.) which was coupled with 2-phenoxyphenylacetic acid to give 18a (452 mg, 0.61 …
Number of citations: 23 www.sciencedirect.com
M Linden, T Roeters, R Harting… - … Process Research & …, 2008 - ACS Publications
… (3, 4) This synthesis, which is outlined in Scheme 1, starts from 5-chloro-2-phenoxyphenylacetic acid 1, which can be prepared via several different routes, such as the route described …
Number of citations: 13 pubs.acs.org
KR Sokol - Synthesis, 2021 - thieme-connect.com
… [31] 5-Chloro-2-phenoxyphenylacetic acid (117) was first converted into amide 118. An intramolecular Friedel–Crafts alkylation-dehydration sequence was then performed by subjecting …
Number of citations: 7 www.thieme-connect.com
AM Choudhury, K Schofield, RS Ward - Journal of the Chemical …, 1970 - pubs.rsc.org
The title compounds have been synthesised in low yields by intramolecular oxidative coupling of appropriate diphenols. They rearrange in acetic anhydride containing a trace of …
Number of citations: 2 pubs.rsc.org
E Schacht - Medicinal Chemistry, 2006 - Springer
The increase of plasma lipids, formerly called hyperlipidaemia, in addition to hypertension, overweight, nicotine abuse, diabetes mellitus and certain environmental effects belongs to …
Number of citations: 8 link.springer.com
JH Cho, KY Jung, Y Jung, MH Kim, H Ko… - European Journal of …, 2013 - Elsevier
Pyridoxalphosphate-6-azophenyl-2′,4′-disulfonate (7a, PPADS), a nonselective P2X receptor antagonist, was extensively modified to develop more stable, potent, and selective P2X …
Number of citations: 20 www.sciencedirect.com

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